molecular formula C8H8O3 B089843 2,2-Dihydroxy-1-phenylethanone CAS No. 1075-06-5

2,2-Dihydroxy-1-phenylethanone

Cat. No.: B089843
CAS No.: 1075-06-5
M. Wt: 152.15 g/mol
InChI Key: NBIBDIKAOBCFJN-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1-phenylethanone, also known as phenylglyoxal monohydrate, is an organic compound with the molecular formula C₈H₈O₃. It is a derivative of acetophenone and is characterized by the presence of two hydroxyl groups attached to the second carbon of the ethanone chain, with a phenyl group attached to the first carbon. This compound is known for its antioxidant properties and is used as an intermediate in pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxy-1-phenylethanone can be synthesized through various methods. One common method involves the oxidation of acetophenone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dihydroxy-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, acylating agents.

Major Products Formed:

Scientific Research Applications

2,2-Dihydroxy-1-phenylethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acetophenone: A precursor in the synthesis of 2,2-Dihydroxy-1-phenylethanone.

    Phenylglyoxylic acid: An oxidation product of this compound.

    2-Hydroxy-1-phenylethanol: A reduction product of this compound.

Uniqueness: this compound is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and antioxidant properties. This makes it a valuable intermediate in pharmaceutical synthesis and a useful reagent in organic chemistry .

Properties

IUPAC Name

2,2-dihydroxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIBDIKAOBCFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032251
Record name 2,2-Dihydroxy-1-phenylethan-1-one
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

yellow needles or crystals
Record name Dihydroxyacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol)
Record name Dihydroxyacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1075-06-5, 28631-86-9
Record name Phenylglyoxal hydrate
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Record name Ethanone, 2,2-dihydroxy-1-phenyl-
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Record name Ethanone, 1-phenyl-, dihydroxy deriv.
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Record name 2,2-Dihydroxy-1-phenylethanone
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Record name 2,2-Dihydroxy-1-phenylethan-1-one
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Record name 2,2-dihydroxy-1-phenylethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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